molecular formula C22H17N3O5S2 B2914714 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 892850-07-6

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2914714
CAS No.: 892850-07-6
M. Wt: 467.51
InChI Key: JGUKOMJQLPRSNB-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a sophisticated small molecule probe designed for epigenetic and enzymatic research, with a primary mechanism of action as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The core [1,3]dioxolo[4,5-f][1,3]benzothiazole structure serves as a highly effective zinc-binding group that chelates the catalytic Zn2+ ion within the HDAC6 active site , leading to the accumulation of acetylated tubulin and disruption of cellular processes reliant on microtubule function. This targeted inhibition of HDAC6, a cytosolic deacetylase, allows researchers to investigate its critical role in aggresome formation, cell motility, and various oncogenic signaling pathways . Concurrently, the 4-[methyl(phenyl)sulfamoyl]benzamide moiety suggests potential for secondary activity, possibly modulating carbonic anhydrase isoforms, which introduces a compelling multi-target dimension to its profile. This dual-pharmacophore design makes the compound an invaluable tool for dissecting complex disease mechanisms, particularly in oncology for studying hematological malignancies and solid tumors where HDAC6 and metabolic pathways are co-druggable targets , as well as in neurobiology for exploring the role of protein aggregation in neurodegenerative disorders. Its primary research value lies in its utility for high-content phenotypic screening, target validation, and combination therapy studies.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S2/c1-25(15-5-3-2-4-6-15)32(27,28)16-9-7-14(8-10-16)21(26)24-22-23-17-11-18-19(30-13-29-18)12-20(17)31-22/h2-12H,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUKOMJQLPRSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide ()

  • Similarities : Shares the 4-[methyl(phenyl)sulfamoyl]benzamide group.
  • Differences: Replaces the dioxolo-benzothiazole with a thienopyridine-benzothiazole system. The thienopyridine moiety may enhance π-stacking interactions in biological targets compared to the dioxolane’s electron-rich oxygen atoms.
  • Synthesis : Likely involves similar sulfonylation and coupling steps, though the heterocyclic core requires distinct cyclization strategies .

GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo[4,5-b]benzo[1,2-d]thiazol-6-amine) ()

  • Similarities : Contains a dioxolo-benzothiazole system.
  • Differences : Lacks the sulfamoyl benzamide group; instead, it has a pyridinylthiazole amine linkage. This difference may reduce sulfonamide-mediated hydrogen bonding but improve solubility via the pyridine nitrogen .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

  • Similarities : Sulfonylphenyl groups and triazole/benzamide pharmacophores.
  • Differences : Replaces the dioxolo-benzothiazole with a triazole ring. The triazole’s tautomeric equilibrium (thione vs. thiol) could influence binding dynamics in enzymatic targets compared to the rigid dioxolane system .

Functional Group Analysis

Compound Key Functional Groups Heterocyclic Core Notable Spectral Features
Target Compound Sulfamoyl benzamide, dioxolane Dioxolo[4,5-f]benzothiazole Expected IR: νC=O ~1660–1680 cm⁻¹; νS=O ~1150–1250 cm⁻¹
GSK735826A () Pyridinylthiazole amine Dioxolo[4,5-b]benzo[1,2-d]thiazole IR: νC=N ~1600 cm⁻¹; absence of sulfonamide bands
N-[3-(benzothiazolyl)thienopyridin] analog () Sulfamoyl benzamide, thienopyridine Thieno[2,3-c]pyridine-benzothiazole 1H-NMR: Aromatic protons at δ7.2–8.3 ppm; MS: m/z >500
1,2,4-Triazole derivatives () Sulfonylphenyl, difluorophenyl 1,2,4-Triazole IR: νC=S ~1247–1255 cm⁻¹; νNH ~3278–3414 cm⁻¹

Biological Activity

The compound N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and toxicity of this compound, along with relevant case studies and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H18N2O5S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

This compound features a benzothiazole moiety, which is known for various biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

Molecular Properties

PropertyValue
Molecular Weight418.5 g/mol
Molecular FormulaC19H18N2O5S
SolubilitySoluble in DMSO
LogP (Octanol-Water)3.5

Antifungal and Antibacterial Activities

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit antifungal and antibacterial properties. A study published in the International Journal of Molecular Sciences indicated that certain benzamide derivatives showed significant antifungal activity against various strains, outperforming standard treatments like pyraclostrobin .

Table 1: Antifungal Activity of Benzamide Derivatives

Compound IDActivity (%)EC50 (μg/mL)Reference
10a84.414.44
10d83.6Not reported
10f83.1Not reported
Control81.4Not reportedPyraclostrobin

Toxicity Studies

Toxicological assessments using zebrafish embryos have been crucial in evaluating the safety profile of this compound. The LC50 value for This compound was found to be 20.58 mg/L , indicating low toxicity levels compared to other compounds tested .

Table 2: Toxicity Results in Zebrafish Embryos

Compound IDLC50 (mg/L)Observed Effects
10f20.58High mortality at >10 mg/L
Control-Standard toxicity measures

The mechanism through which this compound exerts its biological effects is primarily through inhibition of specific enzymes or pathways associated with fungal growth and bacterial proliferation. For instance, it has been shown to inhibit Kv1.3 channels effectively, which are critical for cellular signaling in various pathogens .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of the benzamide derivative against Botrytis cinerea, a common plant pathogen. The results indicated that the compound exhibited significant inhibitory activity with an EC50 value lower than that of conventional antifungals .

Case Study 2: Safety Profile Assessment

A comprehensive toxicity study on zebrafish embryos revealed that exposure to concentrations above 2 mg/L led to increased mortality rates, emphasizing the importance of dosage in therapeutic applications .

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